Dexamethasone acefurate

Descripción general

Descripción

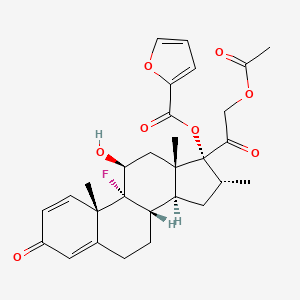

Dexamethasone acefurate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is a cortisone-like medicine or steroid that works on the immune system to help relieve swelling, redness, itching, and allergic reactions .

Synthesis Analysis

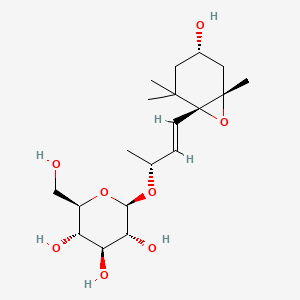

Dexamethasone is synthesized from diosgenin, a cheap source of precursors for steroid synthesis . The synthetic corticosteroid dexamethasone is formed by twenty-two carbon atoms, five oxygen atoms, four rings, and one fluorine atom .Molecular Structure Analysis

The molecular formula of Dexamethasone is C22H29FO5 . The molecular weight is 392.461 g/mol .Aplicaciones Científicas De Investigación

Bone Formation and Remodeling

Dexamethasone acefurate has been incorporated into drug delivery systems to enhance bone formation. It acts as an osteoinductive agent in bone remodeling, with its efficacy depending on dosage and application duration. Optimizing its release is crucial for bone tissue engineering. The compound is included in nanoparticles, microparticles, and scaffolds to control long-term release, target delivery, and prevent systemic side effects .

Anti-inflammatory Applications in Dermatology

In dermatological applications, Dexamethasone acefurate has been used to treat skin inflammation. To improve therapeutic effects and reduce adverse effects, nanocarriers containing the corticosteroid and oleic acid have been developed. These nanocapsules ensure controlled release and have shown effectiveness in reducing UVB radiation-induced sunburn in mice models .

Soft Tissue Engineering

For soft tissue applications, hybrid 3D-printed and electrospun scaffolds loaded with Dexamethasone have been explored. These scaffolds aim to mimic the physical and chemical properties of native tissue, facilitating functional restoration following injury .

Mecanismo De Acción

Target of Action

Dexamethasone acefurate, also known as Sch 31353, is a synthetic glucocorticoid corticosteroid . It primarily targets the glucocorticoid receptor (GR), a member of the nuclear receptor family . The GR plays a crucial role in the regulation of various physiological processes, including immune response, inflammation, and metabolism .

Mode of Action

Upon binding to the GR, dexamethasone acefurate triggers changes in gene expression that lead to multiple downstream effects . This interaction results in decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation .

Biochemical Pathways

Dexamethasone acefurate affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, and genes involved in cytokine storm . It also influences calcium signaling, which is regulated by Kv1.3 potassium channels .

Pharmacokinetics

The pharmacokinetics of dexamethasone acefurate involves its absorption, distribution, metabolism, and excretion (ADME). Dexamethasone, a related compound, is known to be metabolized by CYP3A .

Result of Action

The action of dexamethasone acefurate leads to molecular and cellular effects. It reduces the production of pro-inflammatory cytokines like TNF-alpha, IL-23, and IL-12p70, while increasing the secretion of anti-inflammatory cytokine IL-10 . This results in an overall anti-inflammatory effect, beneficial in conditions like bronchial asthma, endocrine disorders, and rheumatic disorders .

Action Environment

Environmental factors can influence the action of dexamethasone acefurate. For instance, the presence of other drugs or substances can affect its metabolism and efficacy. Dexamethasone, for example, can induce the activity of CYP3A, its own metabolizing enzyme, leading to auto-induction and time-dependent pharmacokinetics . Furthermore, the ecological implications of dexamethasone have been studied, given its widespread use and potential environmental contamination .

Safety and Hazards

Dexamethasone can weaken your immune system, making it easier for you to get an infection or worsening an infection you already have or have recently had . It is advised to avoid contact with skin, eyes, or clothing, avoid breathing dust/fume/gas/mist/vapors/spray, and keep in a dry, cool, and well-ventilated place .

Propiedades

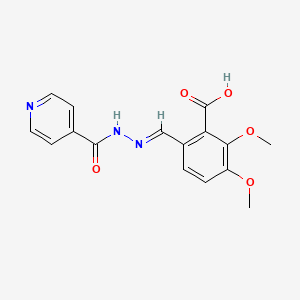

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3/t16-,20+,21+,23+,26+,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIWRLSEGOVQQD-BJRLRHTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022900 | |

| Record name | Dexamethasone acefurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dexamethasone acefurate | |

CAS RN |

83880-70-0 | |

| Record name | Dexamethasone acefurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83880-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone acefurate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083880700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone acefurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXAMETHASONE ACEFURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4N6E1T46B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B1200224.png)

![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea](/img/structure/B1200225.png)

![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1200227.png)

![1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol](/img/structure/B1200229.png)